4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Physicochemical profiling Drug-likeness Scaffold optimization

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (synonym: 4-bromo-5-hydroxy-2-methyl-7-azaindole) is a trisubstituted 7-azaindole building block (molecular formula C₈H₇BrN₂O, MW 227.06 g/mol) featuring bromine at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold. The compound is classified as a heterocyclic intermediate within the pyrrolopyridine family and is cataloged by multiple research chemical suppliers including BOC Sciences and Apollo Scientific.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1142189-66-9
Cat. No. B12068068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
CAS1142189-66-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2N1)O)Br
InChIInChI=1S/C8H7BrN2O/c1-4-2-5-7(9)6(12)3-10-8(5)11-4/h2-3,12H,1H3,(H,10,11)
InChIKeyTWWGKLHMDGZWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1142189-66-9): Technical Procurement Overview for Medicinal Chemistry Building Block Selection


4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (synonym: 4-bromo-5-hydroxy-2-methyl-7-azaindole) is a trisubstituted 7-azaindole building block (molecular formula C₈H₇BrN₂O, MW 227.06 g/mol) featuring bromine at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold . The compound is classified as a heterocyclic intermediate within the pyrrolopyridine family and is cataloged by multiple research chemical suppliers including BOC Sciences and Apollo Scientific . Its 7-azaindole core is recognized as a privileged scaffold in kinase inhibitor drug discovery, serving as a bioisostere of indole and purine systems with tunable hydrogen-bonding topology, basicity, and lipophilicity profiles [1].

Why Generic 7-Azaindole Building Blocks Cannot Replace 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1142189-66-9) in Targeted Synthesis Programs


The simultaneous presence of three distinct functional handles on the 7-azaindole core—a C4-bromine for cross-coupling, a C5-hydroxyl for hydrogen-bonding and further derivatization, and a C2-methyl for steric and electronic tuning—creates a unique substitution pattern that no single close analog replicates . Substituting 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (the des-hydroxy analog, CAS 1014613-64-9) would forfeit the hydrogen-bond donor/acceptor capacity of the 5-OH group (ΔPSA ≈ +20.2 Ų, ΔLogP ≈ −0.29), fundamentally altering target engagement geometry and downstream pharmacokinetic properties . Replacing the 4-bromo with 4-chloro (CAS 1352398-57-2) reduces cross-coupling reactivity due to the higher C–Cl bond dissociation energy relative to C–Br, compromising the efficiency of palladium-catalyzed transformations that are central to library expansion [1]. Regioisomeric substitution at the 3-position (CAS 1190322-52-1) directs derivatization to a different vector entirely, incompatible with programs requiring 4-position exit vectors for hinge-region binding in kinase targets .

Quantitative Differentiation Evidence for 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1142189-66-9) vs. Closest Analogs


Physicochemical Property Differentiation: Increased Polar Surface Area and Reduced Lipophilicity vs. Des-Hydroxy Analog

The target compound exhibits a polar surface area (PSA) of 48.91 Ų and a calculated LogP of 2.34, compared to PSA of 28.68 Ų and LogP of 2.63 for the des-hydroxy analog 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) . The 5-hydroxyl group contributes an additional hydrogen-bond donor, increasing the HBD count from 1 to 2 and adding approximately 20.2 Ų of polar surface area, which predicts improved aqueous solubility and altered membrane permeability profiles [1].

Physicochemical profiling Drug-likeness Scaffold optimization LogP tuning

Synthetic Reactivity Advantage: C4-Bromo Cross-Coupling Efficiency Documented and Superior to C4-Chloro in 7-Azaindole Scaffolds

The 4-bromo substituent on the 7-azaindole scaffold enables high-yield palladium-catalyzed C–N and C–O cross-coupling reactions. Under optimized conditions using Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ in dioxane at 100 °C, N-protected 4-bromo-7-azaindole achieves 95% isolated yield in amidation with benzamide in 2 hours [1]. The Buchwald group demonstrated that 4-bromoazaindole displays reactivity similar to its chloro analog but with faster oxidative addition kinetics characteristic of C–Br vs. C–Cl bonds, enabling lower catalyst loadings and shorter reaction times in practical synthesis [2]. In contrast, the 4-chloro-2-methyl-5-hydroxy analog (CAS 1352398-57-2) would require more forcing conditions or higher catalyst loadings for comparable transformations, representing a tangible efficiency advantage for the bromo derivative in library synthesis [2].

Palladium-catalyzed cross-coupling Buchwald-Hartwig amination Building block reactivity C–N bond formation

Orthogonal Functionalization Capability: Three Distinct Reactive Handles Enable Sequential Derivatization Not Possible with Di-Substituted Analogs

The target compound is unique among commercially available 7-azaindole building blocks in offering three chemically orthogonal reactive sites on a single scaffold: (i) an aryl bromide at C4 for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira); (ii) a phenolic hydroxyl at C5 for O-alkylation, esterification, or Mitsunobu reactions; and (iii) a C2-methyl group that provides steric and electronic modulation without consuming a reactive handle . The closest di-substituted analogs lack this three-handle architecture: 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190318-15-0) lacks the C2-methyl for steric tuning, while 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) lacks the C5-hydroxyl for hydrogen-bonding and O-derivatization. The 7-azaindole scaffold itself benefits from the electronic differentiation between the electron-rich pyrrole ring and electron-poor pyridine ring, established as a design principle for tunable hydrogen-bonding patterns in kinase inhibitor development [1].

Orthogonal protection Sequential functionalization Building block versatility Parallel library synthesis

Regioisomeric Differentiation: 4-Position Bromine vs. 3-Position Bromine Directs Derivatization to Different Binding Vectors in Kinase Programs

The 4-position of the 7-azaindole scaffold is described as a critical functionalization site for building 'alternative substitution maps for binding-geometry and property optimization,' while the 5-position bromo entry point is preferred for 'pocket matching and selectivity optimization' . The isomeric 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190322-52-1), which carries bromine at the 3-position (the pyrrole ring), directs substitution to the hinge-binding region in kinase targets, a fundamentally different vector from the 4-position which projects toward the solvent-exposed or ribose-pocket region [1]. The 4-bromo entry point is specifically noted as being 'used for cross-coupling/derivatization at the 4-position to build alternative substitution maps'—a distinct strategic use case from the 3- or 5-bromo entry points . Although no head-to-head biological comparison exists between these regioisomers in a single study, the azaindole review literature establishes that substitution position on the 7-azaindole scaffold is a primary determinant of kinase selectivity and binding mode [1][2].

Regioselective functionalization Kinase hinge-binding Exit vector geometry Structure-activity relationship

Acid-Base Character Differentiation: 5-OH Group Deprotonation Provides pH-Dependent Solubility Modulation Absent in Non-Hydroxylated Analogs

The 5-hydroxyl group on the 7-azaindole scaffold introduces a predicted acidic pKa of approximately 6.93 (based on the parent 5-hydroxy-7-azaindole, CAS 98549-88-3), which is absent in the des-hydroxy analog 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) whose only ionizable proton is the pyrrolic N–H with a predicted pKa of ~12.95 . The pyrrolic N–H pKa of the 7-azaindole core is approximately 4.9 (experimentally determined for parent 7-azaindole), meaning the hydroxyl group introduces a second, distinct ionizable center within a physiologically relevant pH range [1]. This dual-ionization profile enables pH-dependent solubility tuning that is not accessible with non-hydroxylated analogs, a factor relevant for both in vitro assay conditions and potential in vivo formulation development [1].

pKa prediction Ionization state pH-dependent solubility Formulation optimization

Procurement and Quality Specification Comparison: Available Purity Grades and Supplier Diversity

The target compound (CAS 1142189-66-9) is stocked by multiple international research chemical suppliers including BOC Sciences (USA) and Apollo Scientific (UK, distributed via CymitQuimica), with cataloged molecular identity confirmed by CAS registry and MDL number MFCD11869903 . Apollo Scientific lists the compound with a guaranteed purity specification of 95% . In comparison, the des-methyl analog 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190318-15-0) is offered at 95% minimum purity by AKSci , while the des-hydroxy analog 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) is available at 98% purity from Bidepharm . The 4-chloro analog (CAS 1352398-57-2) is listed at NLT 98% purity by Synblock . While purity specifications are comparable across analogs, the target compound uniquely combines the 4-Br, 5-OH, and 2-CH₃ substitution pattern that is not simultaneously available in any single competing catalog entry.

Chemical procurement Quality specifications Supplier comparison Research chemical sourcing

High-Value Application Scenarios for 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1142189-66-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring 4-Position Derivatization with Simultaneous 5-OH Hydrogen-Bonding Capacity

Medicinal chemistry programs targeting kinase hinge-region binding can exploit the C4-bromo handle for Suzuki or Buchwald-Hartwig diversification while retaining the C5-hydroxyl as both a hydrogen-bond donor/acceptor and a secondary derivatization site. The 7-azaindole scaffold is established as a privileged kinase inhibitor core, and the 4-position entry point specifically enables building 'alternative substitution maps for binding-geometry and property optimization' . The demonstrated 95% cross-coupling yield for 4-bromo-7-azaindole derivatives under standard Pd/Xantphos conditions provides a reliable synthetic foundation for library production [1]. Unlike the 3-bromo regioisomer which directs substitution toward the hinge-binding pyrrole region, the 4-position vector projects substitutions toward solvent-exposed or ribose-pocket regions, making this compound specifically suited for programs exploring type II or type III kinase inhibitor binding modes [2].

Property-Guided Lead Optimization Where Reduced LogP and Increased PSA Are Required Without Additional Synthetic Steps

In lead optimization campaigns where high lipophilicity is driving unacceptable off-target binding or poor solubility, the target compound's 5-OH group directly addresses this challenge at the scaffold level. The measured LogP reduction of approximately 0.29 units and PSA increase of approximately 20.2 Ų compared to the des-hydroxy analog (CAS 1014613-64-9) represent tangible physicochemical improvements without requiring additional synthetic manipulation . The predicted phenolic pKa of ~6.93 means that at physiological pH, a significant fraction of the compound exists in the ionized phenolate form, further enhancing aqueous solubility and potentially reducing non-specific protein binding—a property not available with the non-hydroxylated analog whose sole ionizable center (pyrrolic N–H, pKa ~13.5) remains largely unionized at pH 7.4 .

Sequential Orthogonal Derivatization for Focused SAR Expansion Around a Single Scaffold Core

Research groups seeking to maximize SAR information density from a single starting material can exploit the three orthogonal reactive handles of the target compound. A typical workflow might involve: (i) initial Suzuki coupling at C4-Br to install aryl/heteroaryl diversity; (ii) subsequent O-alkylation or Mitsunobu reaction at C5-OH to introduce amine-containing side chains; and (iii) retention or late-stage modification of the C2-methyl group for steric and metabolic tuning. This sequential strategy is not achievable with any di-substituted analog: the des-hydroxy analog (CAS 1014613-64-9) cannot undergo O-functionalization, while the des-methyl analog (CAS 1190318-15-0) lacks the C2-methyl for steric modulation. The well-characterized cross-coupling chemistry of 4-bromo-7-azaindoles, combined with established phenol derivatization methodology, provides a predictable and literature-supported synthetic pathway [1][3].

Scaffold-Hopping and Bioisostere Evaluation Programs Comparing Indole vs. 7-Azaindole Cores with Matched Substitution Patterns

In programs evaluating 7-azaindole as a bioisosteric replacement for indole, the target compound provides a uniquely functionalized 7-azaindole that can be matched to a corresponding indole derivative for systematic property comparison. The 7-azaindole framework introduces a pyridinic nitrogen that serves as both a hydrogen-bond acceptor and a primary protonation site, fundamentally altering electron distribution, hydrogen-bonding patterns, and salt-formation behavior compared to indole . The target compound's specific substitution pattern (4-Br, 5-OH, 2-CH₃) allows construction of matched molecular pairs with indole analogs for rigorous assessment of the azaindole 'nitrogen control knob' effect on target potency, selectivity, solubility, and metabolic stability—a design principle extensively documented in kinase drug discovery [2].

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